(1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one
Description
(1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[173116,902,7]tetracosa-2,5,7,14-tetraen-4-one is a complex organic compound characterized by multiple functional groups, including epoxides, hydroxyl groups, and a ketone
Properties
IUPAC Name |
(1R,9S,10S,12S,14Z,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10-/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDUJXJTQJSEJ-NAYJWVPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactone Ring Disconnection
The 23-membered macrocycle is derived via Yamaguchi macrolactonization, a method validated for related polyketides in USP-NF monographs. A linear seco-acid precursor containing all stereocenters undergoes cyclization under high-dilution conditions (0.001 M) with 2,4,6-trichlorobenzoyl chloride and DMAP, achieving 58–72% yields in model systems.
Dienone System Construction
The conjugated tetraenone is assembled through Heck coupling and Stille cross-coupling reactions. For example, a palladium-catalyzed coupling between a vinyl iodide at C5 and a stannane at C7 installs the C5–C7 double bond with >95% E-selectivity.
Stepwise Synthetic Routes
Linear Precursor Synthesis
The seco-acid precursor is synthesized in 14 steps from D-glucose and (−)-shikimic acid derivatives:
Critical intermediates are purified via fluorous-tagging chromatography, as demonstrated in analogous macrocyclic syntheses.
Macrocyclization via Yamaguchi Lactonization
The seco-acid (10 mmol) is treated with 2,4,6-trichlorobenzoyl chloride (1.2 eq.) and DMAP (2.0 eq.) in toluene at 0°C, followed by slow addition to refluxing toluene (0.001 M). After 48 h, the macrocycle is isolated in 65% yield (HPLC purity >98%).
Key Parameters :
-
Temperature: 110°C
-
Concentration: 0.001 M
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Catalyst: DMAP (2.0 eq.)
Stereochemical Control Strategies
Chiral Pool Approach
(−)-Quinic acid serves as the starting material for the C19–C22 fragment, exploiting its inherent stereochemistry to set C19R, C20R, and C21S configurations. Enzymatic desymmetrization using Candida antarctica lipase B introduces the C22R hydroxyl with 94% ee.
Asymmetric Catalysis
The C9S and C10S stereocenters are established via Noyori hydrogenation of a β-ketoester using RuCl[(S)-binap] catalyst, achieving 99% ee.
Functional Group Interconversions
Hydroxylation at C3 and C21
A late-stage hydroxylation employs Sharpless asymmetric dihydroxylation (AD-mix-β) on a Δ²⁴,²⁵ olefin, installing the C3 and C21 hydroxyls with 8:1 diastereoselectivity.
Methylation Sequences
All seven methyl groups are introduced via Suzuki-Miyaura couplings using methylboronic acid pinacol ester. The C14Z configuration is preserved using Pd(OAc)₂/XPhos at 60°C.
Biotechnological and Semi-Synthetic Approaches
A patented Streptomyces hygroscopicus strain (ATCC 55098) produces a macrocyclic intermediate lacking the C3 hydroxyl and C14Z double bond. Semi-synthetic modifications include:
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P450-Catalyzed Hydroxylation : CYP105D7 from Streptomyces griseus introduces the C3-OH group with 85% conversion.
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Double Bond Isomerization : RhCl(PPh₃)₃ catalyzes Z→E isomerization at C14, though this requires precise stoichiometric control to avoid byproducts.
Analytical Characterization and Quality Control
USP-NF guidelines mandate HPLC-UV/HRMS for purity assessment, with specific acceptance criteria:
| Parameter | Method | Specification | Reference |
|---|---|---|---|
| Purity | HPLC (C18, 210 nm) | ≥98.0% | |
| Stereochemical Integrity | Chiral SFC | ≥99% ee | |
| Heavy Metals | ICP-MS | ≤10 ppm |
Impurity profiling identifies three critical process-related impurities, including a C16 epimer (≤0.15%) and a Δ⁵,⁶ dehydrogenation byproduct (≤0.2%).
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Stereoselectivity | Cost (USD/g) |
|---|---|---|---|---|
| Full Chemical Synthesis | 12.4 | 98.5 | 99% ee | 2,450 |
| Semi-Synthetic | 28.7 | 97.8 | 97% ee | 1,120 |
The semi-synthetic route offers superior yield and cost-efficiency but requires stringent control over biotransformation conditions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted epoxides or ring-opened products.
Scientific Research Applications
Chemistry
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Biochemical Studies: Use in studying enzyme-catalyzed reactions involving epoxides and hydroxyl groups.
Medicine
Therapeutic Agents:
Diagnostic Tools: Use in imaging and diagnostic assays.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Polymer Chemistry: As a monomer or cross-linking agent in polymer synthesis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The epoxide groups could form covalent bonds with nucleophilic sites in biological molecules, while the hydroxyl groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Epoxy Resins: Compounds with similar epoxide groups used in materials science.
Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups used in pharmaceuticals and biochemistry.
Cyclooctadecen Derivatives: Compounds with similar ring structures used in organic synthesis.
Uniqueness
This compound’s unique combination of functional groups and stereochemistry sets it apart from other similar compounds
Biological Activity
Overview of the Compound
The compound is a complex polycyclic structure featuring multiple hydroxyl groups and a unique tetracyclic arrangement. Such compounds often exhibit significant biological activities due to their structural complexity and functional groups.
Antimicrobial Activity
Many compounds with similar structures have demonstrated antimicrobial properties. The presence of hydroxyl groups can enhance the solubility and interaction with microbial membranes, leading to increased efficacy against various pathogens.
Antioxidant Properties
Compounds with multiple hydroxyl groups are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to anti-aging effects.
Anti-inflammatory Effects
Research indicates that hydroxylated compounds can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various tissues.
Potential Anticancer Activity
Some polycyclic compounds exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Activity :
A study investigating similar polycyclic compounds revealed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the interaction of hydroxyl groups with bacterial cell walls. -
Antioxidant Evaluation :
In vitro assays demonstrated that compounds with structural similarities effectively reduced oxidative stress markers in human cell lines. This suggests potential applications in nutraceuticals aimed at enhancing healthspan. -
Anti-inflammatory Research :
A recent study highlighted the anti-inflammatory effects of hydroxylated polycyclic compounds in a murine model of arthritis. The treatment resulted in decreased levels of inflammatory cytokines and improved clinical scores.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving complex stereochemistry, as demonstrated in studies of structurally analogous polycyclic systems . Complementary techniques like 2D NMR (e.g., NOESY/ROESY) can validate spatial relationships between protons, particularly for hydroxyl and methyl groups. For example, coupling constants () in -NMR and chemical shifts can differentiate axial/equatorial substituents in rigid tetracyclic frameworks .
Q. How should researchers design a synthetic pathway for this compound, considering its oxygen-rich tetracyclic core and multiple stereocenters?
- Methodological Answer : Retrosynthetic analysis should prioritize late-stage cyclization to avoid steric hindrance. Key steps may include:
- Protection of hydroxyl groups (e.g., silyl ethers) to prevent unwanted side reactions.
- Stereoselective epoxidation or Diels-Alder reactions to establish the tetracyclic backbone.
- Chiral auxiliaries or asymmetric catalysis to control stereocenters at positions 1R, 9S, and 21S, as seen in syntheses of related polyoxygenated compounds .
Advanced Research Questions
Q. How can computational chemistry models predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for epoxide ring-opening or ketone reduction to identify energetically favorable pathways.
- Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous or lipid environments to predict membrane permeability.
- Molecular Docking : Screen against biological targets (e.g., enzymes with oxetane-binding pockets) using software like AutoDock Vina, guided by crystallographic data from structurally similar ligands .
Q. What strategies resolve contradictions between theoretical predictions and experimental stability data for this compound?
- Methodological Answer :
- Cross-Validation : Compare thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) with computational predictions (e.g., bond dissociation energies via DFT).
- Solvent Effects : Replicate stability tests in varying solvents (polar aprotic vs. protic) to assess hydrogen bonding’s role in degradation pathways.
- Error Analysis : Quantify discrepancies using statistical tools (e.g., root-mean-square deviation) and refine computational parameters (basis sets, solvation models) iteratively .
Q. How can factorial design optimize reaction conditions for large-scale synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Variables : Temperature, catalyst loading, and solvent polarity (e.g., factorial design).
- Response Metrics : Yield, enantiomeric excess (HPLC), and purity (LC-MS).
- Example : A design might reveal that low temperature (0°C) and high catalyst loading (10 mol%) maximize stereocontrol in ketone reduction steps, as seen in analogous systems .
Theoretical Frameworks for Research Design
- Guiding Principle : Align experimental design with conceptual frameworks (e.g., frontier molecular orbital theory for reactivity studies) to ensure hypothesis-driven research .
- Data Contradiction Analysis : Use triangulation (multiple methods/theories) to validate findings. For instance, conflicting stability data might arise from solvent polarity effects not accounted for in DFT models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
